Benzene-1,4-diamine;benzene-1,4-dicarbonyl chloride
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Overview
Description
Benzene-1,4-diamine;benzene-1,4-dicarbonyl chloride is a compound with the molecular formula C14H12Cl2N2O2 and a molecular weight of 311.163 g/mol . This compound is known for its use in the production of high-performance polymers and aramid fibers, such as Kevlar. It is a combination of benzene-1,4-diamine and benzene-1,4-dicarbonyl chloride, which are both important intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene-1,4-dicarbonyl chloride can be synthesized by the reaction of terephthalic acid with thionyl chloride in the presence of a catalyst such as N,N-dimethylformamide . Another method involves the chlorination of dimethyl terephthalate . Benzene-1,4-diamine is typically produced by the reduction of nitrobenzene derivatives .
Industrial Production Methods
Commercial production of benzene-1,4-dicarbonyl chloride involves the reaction of 1,4-bis(trichloromethyl)benzene with terephthalic acid . This process is carried out under reflux conditions with the use of solid sodium carbonate to neutralize the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
Benzene-1,4-diamine;benzene-1,4-dicarbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions.
Condensation Reactions: It can react with diamines to form polyamides.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of benzene-1,4-dicarbonyl chloride.
Catalysts: N,N-dimethylformamide and aluminum chloride are commonly used
Major Products Formed
Polyamides: Formed by the reaction of benzene-1,4-dicarbonyl chloride with diamines.
Aromatic Compounds: Resulting from substitution reactions.
Scientific Research Applications
Benzene-1,4-diamine;benzene-1,4-dicarbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of high-performance polymers.
Biology: Employed in the study of molecular interactions and binding mechanisms.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of aramid fibers, which are known for their strength and durability.
Mechanism of Action
The mechanism of action of benzene-1,4-diamine;benzene-1,4-dicarbonyl chloride involves its ability to form strong covalent bonds with other molecules. This property is exploited in the production of polymers, where the compound acts as a cross-linking agent . The molecular targets include amine and carboxyl groups, which facilitate the formation of polyamides .
Comparison with Similar Compounds
Similar Compounds
Terephthaloyl Chloride: Similar in structure and used in the production of aramid fibers.
Para-Phenylenediamine: Another compound used in the synthesis of high-performance polymers.
Uniqueness
Benzene-1,4-diamine;benzene-1,4-dicarbonyl chloride is unique due to its dual functionality, combining the properties of both benzene-1,4-diamine and benzene-1,4-dicarbonyl chloride. This allows it to participate in a wider range of chemical reactions and applications compared to its individual components.
Properties
CAS No. |
26125-61-1 |
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Molecular Formula |
C14H12Cl2N2O2 |
Molecular Weight |
311.2 g/mol |
IUPAC Name |
benzene-1,4-diamine;benzene-1,4-dicarbonyl chloride |
InChI |
InChI=1S/C8H4Cl2O2.C6H8N2/c9-7(11)5-1-2-6(4-3-5)8(10)12;7-5-1-2-6(8)4-3-5/h1-4H;1-4H,7-8H2 |
InChI Key |
KIEIYPCTMJWBOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)C(=O)Cl.C1=CC(=CC=C1N)N |
Related CAS |
26125-61-1 |
Origin of Product |
United States |
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